molecular formula C12H11N3O B1437704 (1E)-3,4-dihydrophenazin-1(2H)-one oxime CAS No. 42272-79-7

(1E)-3,4-dihydrophenazin-1(2H)-one oxime

Cat. No.: B1437704
CAS No.: 42272-79-7
M. Wt: 213.23 g/mol
InChI Key: VTRYAOQPGFWWRM-RVDMUPIBSA-N
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Description

(1E)-3,4-dihydrophenazin-1(2H)-one oxime is an organic compound that belongs to the class of phenazine derivatives Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3,4-dihydrophenazin-1(2H)-one oxime typically involves the following steps:

    Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Oxime Formation: The phenazine derivative is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-3,4-dihydrophenazin-1(2H)-one oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The phenazine core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives of the phenazine core.

    Reduction: Amino derivatives of the phenazine core.

    Substitution: Various substituted phenazine derivatives depending on the reagents used.

Scientific Research Applications

(1E)-3,4-dihydrophenazin-1(2H)-one oxime has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (1E)-3,4-dihydrophenazin-1(2H)-one oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The phenazine core can intercalate with DNA, leading to potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Phenazine: The parent compound of (1E)-3,4-dihydrophenazin-1(2H)-one oxime.

    Phenazine-1-carboxylic acid: Another phenazine derivative with antimicrobial properties.

    Phenazine-1,6-dicarboxylic acid: Known for its use in the synthesis of dyes and pigments.

Uniqueness

This compound is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(NE)-N-(3,4-dihydro-2H-phenazin-1-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-2,4-5,16H,3,6-7H2/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRYAOQPGFWWRM-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3N=C2C(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NC3=CC=CC=C3N=C2/C(=N/O)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42272-79-7
Record name 3,4-DIHYDRO-1(2H)-PHENAZINONE OXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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